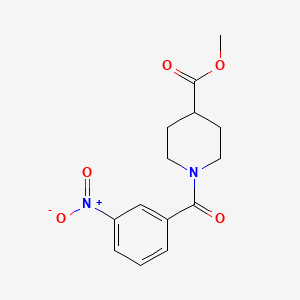

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

Beschreibung

BenchChem offers high-quality Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-21-14(18)10-5-7-15(8-6-10)13(17)11-3-2-4-12(9-11)16(19)20/h2-4,9-10H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRFVYRNVQCKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

[1]

Executive Summary & Chemical Anatomy

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate represents a "privileged scaffold" intermediate in medicinal chemistry.[1] It combines a lipophilic piperidine core—a ubiquitous pharmacophore in GPCR ligands and enzyme inhibitors—with two orthogonal reactive handles: a meta-nitro group and a methyl ester.[1]

This guide analyzes the molecule not merely as a static structure, but as a divergent node in drug discovery libraries. Its utility lies in the electronic desymmetrization provided by the 3-nitro group and the steric projection of the 4-carboxylate, often used to probe solvent-accessible pockets in protein targets.[1]

Structural Dissection[1]

-

Core Scaffold: Piperidine ring (Chair conformation dominant).[1]

-

N1-Substituent: 3-Nitrobenzoyl.[1][2] The amide bond restricts rotation, creating distinct rotamers observable in low-temperature NMR.[1] The nitro group at the meta position is electron-withdrawing, reducing the basicity of the system and serving as a masked aniline.

-

C4-Substituent: Methyl carboxylate (equatorial preference to minimize 1,3-diaxial interactions).[1]

Physicochemical Profiling (In Silico & Observed)

Understanding the physicochemical baseline is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior before synthesis.[1]

| Property | Value / Descriptor | Significance |

| Molecular Formula | C₁₄H₁₆N₂O₅ | -- |

| Molecular Weight | 292.29 g/mol | Fragment-like; ideal for Lead-Like libraries (MW < 300).[1] |

| cLogP (Est.) | 1.8 – 2.2 | Optimal lipophilicity for membrane permeability.[1] |

| TPSA | ~95 Ų | < 140 Ų threshold; suggests good oral bioavailability.[1] |

| H-Bond Donors | 0 | Improves permeability (no free NH/OH).[1] |

| H-Bond Acceptors | 5 | Nitro (2), Amide (1), Ester (2).[1] |

| Rotatable Bonds | 4 | Moderate flexibility; allows induced fit in binding pockets.[1] |

Synthetic Protocol: Amide Coupling Workflow

The synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is a classic nucleophilic acyl substitution.[1] While simple in theory, the choice of base and solvent controls the purity profile.

Reaction: Methyl isonipecotate + 3-Nitrobenzoyl chloride

Reagents & Stoichiometry[1]

-

Substrate: Methyl piperidine-4-carboxylate (Methyl isonipecotate) [1.0 equiv][1]

-

Electrophile: 3-Nitrobenzoyl chloride [1.1 equiv][1]

-

Base: Triethylamine (TEA) or DIPEA [2.5 equiv] (Acts as HCl scavenger)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) (

concentration)

Step-by-Step Methodology

-

Preparation: Charge a round-bottom flask with Methyl isonipecotate and DCM under an inert atmosphere (

). Cool to 0°C to suppress potential ester hydrolysis or bis-acylation byproducts.[1] -

Base Addition: Add TEA dropwise. The solution remains clear.

-

Acylation: Dissolve 3-Nitrobenzoyl chloride in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Slow addition prevents localized heating and controls the exotherm.

-

Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (EtOAc/Hexane 1:1). The amine starting material (ninhydrin stain active) should disappear; the product is UV active.

-

Quench & Workup (Self-Validating Step):

-

Isolation: Dry over MgSO₄, filter, and concentrate. The product typically solidifies upon standing or trituration with ether.[1]

Workflow Visualization

Figure 1: Step-by-step synthetic workflow for the Schotten-Baumann acylation.

Divergent Reactivity & Applications[1]

This molecule is rarely the end-point; it is a "branching node."[1] The orthogonality of the nitro and ester groups allows for sequential functionalization.

Pathway A: Nitro Reduction (The Aniline Handle)

The nitro group is a "masked" aniline. Reducing it yields Methyl 1-(3-aminobenzoyl)piperidine-4-carboxylate.[1]

-

Method: Catalytic Hydrogenation (

, Pd/C) or Iron/Acid reduction (Bechamp).[1] -

Utility: The resulting aniline can undergo sulfonylation, reductive amination, or further amide coupling to build "Extended Hinge Binders" in kinase inhibitors.

-

Reference: Nitro reduction protocols are standard in piperidine derivative synthesis [1].[1]

Pathway B: Ester Hydrolysis (The Acid Handle)

Hydrolysis yields 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid.[1]

-

Method: LiOH in THF/Water (Saponification).[1]

-

Utility: The free acid allows coupling to amines, creating peptidomimetics or increasing solubility via salt formation.

-

Reference: Benzoylpiperidine hydrolysis is a documented route for generating carboxylic acid libraries [2].[1]

Reactivity Map[1]

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.[1]

Analytical Validation (Fingerprinting)[1]

To ensure scientific integrity, the synthesized compound must be validated against expected spectral data.

Proton NMR ( H-NMR, 400 MHz, CDCl )

-

Aromatic Region (7.5 – 8.3 ppm): Look for 4 distinct signals corresponding to the 1,3-disubstituted benzene ring.[1] The proton between the nitro and carbonyl groups will be the most deshielded (singlet-like).

-

Piperidine Ring:

-

Diagnostic Check: If the integral of the methyl singlet is < 3H relative to aromatics, hydrolysis may have occurred.

Infrared Spectroscopy (FT-IR)

References

-

BenchChem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Retrieved from

-

National Institutes of Health (PMC). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[1] PMC8143289. Retrieved from

-

Sigma-Aldrich. 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid Product Analysis.[1] Retrieved from

The Nitro-Benzoyl Piperidine Scaffold: A Strategic Building Block in Medicinal Chemistry

Topic: Properties of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate for Drug Design Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.

Executive Summary

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate represents a quintessential "privileged structure" intermediate in modern drug discovery. Merging the pharmacokinetic versatility of the piperidine core with the electronic tunability of a nitro-aryl system, this molecule serves not merely as a screening hit but as a divergent synthetic hub .

This guide analyzes the physicochemical profile, synthetic accessibility, and strategic utility of this compound.[1] We explore its role as a precursor for GPCR ligands, serine protease inhibitors, and neuroactive agents, emphasizing its value in Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead (H2L) optimization.

Chemical Identity & Physicochemical Profiling[1][2][3][4][5]

Understanding the baseline properties of the scaffold is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior before derivatization.

Table 1: Physicochemical Properties (Calculated)

| Property | Value | Drug Design Implication |

| IUPAC Name | Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate | Unambiguous ID |

| Molecular Weight | ~292.29 g/mol | Ideal for fragment-based design (<300 Da) |

| cLogP | ~1.8 - 2.1 | Optimal lipophilicity for oral bioavailability (Rule of 5 compliant) |

| TPSA | ~85 Ų | Good membrane permeability prediction (<140 Ų) |

| H-Bond Donors | 0 | Enhances permeability; requires functionalization for target binding |

| H-Bond Acceptors | 6 | High capacity for receptor interaction |

| Rotatable Bonds | 4 | Low conformational entropy penalty upon binding |

Expert Insight: The absence of hydrogen bond donors (HBD) in the parent ester suggests high membrane permeability. However, for high-affinity binding, the nitro group is typically reduced to an amine (introducing HBDs) or the ester hydrolyzed to a carboxylic acid (introducing ionic interactions).

Synthetic Pathways & Manufacturing

The synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is robust, scalable, and amenable to parallel chemistry.

Primary Synthesis: Schotten-Baumann Conditions

The most efficient route involves the acylation of methyl isonipecotate (methyl piperidine-4-carboxylate) with 3-nitrobenzoyl chloride.

-

Reagents: Methyl isonipecotate, 3-Nitrobenzoyl chloride, Triethylamine (Et₃N) or DIPEA.

-

Solvent: Dichloromethane (DCM) or THF (anhydrous).

-

Temperature: 0°C to RT.

-

Yield: Typically >85%.[2]

Visualizing the Synthetic Logic

The following diagram illustrates the primary synthesis and the Divergent Strategy where the molecule acts as a branch point for library generation.

Figure 1: Divergent synthetic workflow utilizing the scaffold as a central hub for library generation.

Applications in Drug Design[1][6][7]

This scaffold is not merely a passive linker; it actively contributes to the pharmacophore.

The "Privileged" Piperidine Core

The N-benzoylpiperidine moiety mimics the binding poses of endogenous neurotransmitters.

-

GPCR Ligands: This core is structurally homologous to ligands for 5-HT (Serotonin) and Dopamine (D2/D4) receptors. The piperidine nitrogen (though amidated here) provides the necessary spatial geometry to position the aromatic ring (nitrobenzoyl) into hydrophobic pockets (1).

-

Cholinesterase Inhibitors: Analogs of this scaffold are extensively studied as Acetylcholinesterase (AChE) inhibitors for Alzheimer's therapy.[3] The piperidine ring spans the catalytic gorge of the enzyme, connecting the peripheral anionic site (aromatic moiety) with the catalytic triad (ester/acid moiety) (2).

The Nitro Group: A "Masked" Warhead

In early discovery, the nitro group serves two distinct roles:

-

Electronic Probe: It strongly withdraws electrons, testing the electronic requirements of the binding pocket (e.g., pi-stacking interactions).

-

Synthetic Handle: It is rarely the final drug moiety due to toxicity concerns (nitroreductase liability). Instead, it is reduced to an aniline .

-

Strategy: Convert Nitro

Amine

-

The Ester Moiety

-

Prodrug Potential: Methyl esters often serve as prodrugs to improve blood-brain barrier (BBB) penetration, hydrolyzed by esterases in the CNS to the active acid.

-

Transition State Mimicry: In protease inhibitors, the ester carbonyl can mimic the scissile peptide bond, positioning the inhibitor correctly in the active site.

Experimental Protocols

Protocol A: Synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

Self-validating step: Monitoring by TLC (50% EtOAc/Hexane) ensures reaction completion before workup.

-

Preparation: Charge a round-bottom flask with Methyl piperidine-4-carboxylate HCl (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

-

Base Addition: Cool to 0°C. Add Triethylamine (2.5 eq) dropwise. The solution should clear as the free base is liberated.

-

Acylation: Add 3-Nitrobenzoyl chloride (1.1 eq) portion-wise over 15 minutes. Caution: Exothermic.

-

Reaction: Warm to Room Temperature (RT) and stir for 3 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted amine) and Brine.

-

Purification: Dry over Na₂SO₄, concentrate. Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Nitro Reduction (Iron-Mediated)

Use this when chemoselectivity is required (avoids reducing the ester).

-

Dissolve the nitro-ester (1.0 eq) in EtOH/Water (4:1) .

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reflux at 80°C for 2 hours.

-

Validation: Color change from pale yellow to brown/orange. TLC shows a highly polar, UV-active spot (amine).

-

Filter through Celite to remove iron residues.

Structural Biology & Pharmacophore Mapping

To rationally design analogs, one must visualize how this scaffold interacts with a theoretical binding pocket.

Figure 2: Pharmacophore interaction map highlighting key binding vectors.

Safety & Handling

-

Nitro Aromatics: While this specific ester is generally stable, nitro-aromatic compounds can be energetic. Avoid heating dry solids to decomposition.

-

Sensitization: Treat all intermediates as potential skin sensitizers. Use double-gloving (Nitrile) during the acylation step due to the lachrymatory nature of benzoyl chlorides.

References

-

The Benzoylpiperidine Fragment as a Privileged Structure. Journal of Medicinal Chemistry. This review details the ubiquity of the benzoylpiperidine core in 5-HT and Dopamine receptor ligands.

-

Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules. 2021.[4] Demonstrates the utility of the piperidine-4-carboxylate/carboxamide scaffold in enzyme inhibition.[3]

-

Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-carboxamide. International Journal of Research in Pharmacy and Chemistry. 2014.[5] Provides specific protocols for nitro-benzoyl piperidine synthesis and biological testing.

-

PubChem Compound Summary: Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate. National Library of Medicine. 2025. Official chemical and physical property data.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijrpc.com [ijrpc.com]

An In-depth Technical Guide to Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

Chemical Identity and Structure

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is a derivative of piperidine, featuring a 3-nitrobenzoyl group attached to the piperidine nitrogen and a methyl carboxylate at the 4-position. The structural representation is as follows:

Molecular Formula: C₁₄H₁₆N₂O₅ Molecular Weight: 292.29 g/mol

The core structure is built upon the piperidine ring, a saturated heterocycle that is a common scaffold in many pharmaceuticals. The amide linkage to the 3-nitrobenzoyl group introduces specific electronic and steric properties that can influence its biological activity and metabolic stability. The methyl ester at the 4-position provides a site for potential further chemical modification or can influence the compound's solubility and pharmacokinetic profile.

Synthesis and Methodology

The most direct and logical synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate involves the esterification of its corresponding carboxylic acid, 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid (CAS Number: 352673-01-9) [1]. This precursor is commercially available and serves as the primary starting material.

Experimental Protocol: Fischer Esterification

This standard procedure involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Materials:

-

1-(3-nitrobenzoyl)piperidine-4-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution. Alternatively, for a more controlled reaction, thionyl chloride can be used to first convert the carboxylic acid to its acid chloride, followed by the addition of methanol. A similar procedure has been described for the synthesis of methyl 1-methylpiperidine-4-carboxylate from its corresponding carboxylic acid hydrochloride using thionyl chloride in methanol[2].

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.

-

Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate can be further purified by column chromatography or recrystallization to yield the final product of high purity.

Synthesis Workflow Diagram

Caption: Synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate.

Physicochemical Properties (Predicted)

The exact physical properties of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate have not been empirically reported. However, based on the known properties of its precursor and similar compounds, we can infer the following characteristics.

| Property | Predicted Value/State | Rationale |

| Physical Form | Solid | The precursor, 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid, is a solid with a melting point of 185-188 °C[1]. Esterification is unlikely to change the physical state to a liquid. |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol) | The parent compound, Methyl piperidine-4-carboxylate, is slightly soluble in water[3]. The addition of the nonpolar 3-nitrobenzoyl group would likely decrease water solubility further, while enhancing solubility in common organic solvents. |

| Melting Point | Likely lower than the carboxylic acid precursor | The conversion of the carboxylic acid to a methyl ester typically results in a lower melting point due to the disruption of intermolecular hydrogen bonding present in the acid dimer. |

Spectroscopic and Analytical Characterization (Anticipated)

For structural confirmation, the following analytical data would be expected:

-

¹H NMR: Resonances corresponding to the protons on the 3-nitrophenyl group, the piperidine ring, and a characteristic singlet for the methyl ester protons around 3.7 ppm.

-

¹³C NMR: Carbon signals for the carbonyls of the amide and ester, aromatic carbons (with distinct shifts due to the nitro group), and the aliphatic carbons of the piperidine ring.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and amide, and N-O stretching of the nitro group.

Applications and Research Interest

Derivatives of piperidine are widely investigated in medicinal chemistry due to their prevalence in biologically active molecules. The title compound serves as a valuable intermediate for the synthesis of more complex molecules. The 3-nitrobenzoyl moiety can be a site for further chemical transformations, such as reduction of the nitro group to an amine, which can then be further functionalized. This makes it a versatile building block for creating libraries of compounds for screening in drug discovery programs. For instance, related nitrobenzoyl piperidines have been explored as intermediates in the synthesis of various therapeutic agents[4].

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate. Based on the safety information for the precursor, 1-(3-nitrobenzoyl)piperidine-4-carboxylic acid, the following hazards may be anticipated and should be considered:

-

Harmful if swallowed, in contact with skin, or if inhaled. [1]

-

May cause respiratory irritation. [3]

-

Causes skin and serious eye irritation. [3]

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side-shields

-

Chemical-resistant gloves

-

Lab coat

-

Use in a well-ventilated area or with a fume hood.

Conclusion

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate represents a key chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While a dedicated CAS number is not currently indexed, its synthesis is straightforward from the commercially available carboxylic acid precursor. This guide provides a foundational understanding of its synthesis, predicted properties, and handling, serving as a valuable resource for researchers in the field.

References

- Smolecule. (2023, November 23). methyl 1-[(3-methyl-4-nitrophenyl)

-

MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

PrepChem.com. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

-

EPA. (2025, October 15). methyl 1-(4-nitrophenyl)piperidine-4-carboxylate. [Link]

-

Semantic Scholar. (2021, March 31). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. [Link]

-

IndiaMART. Methyl 1-Benzyl-Piperidine-3-Carboxylate at ₹ 32000/100g | Baramati. [Link]

-

Drug Information. m-Nitrobenzaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate in DMSO

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in biological assays and influences its potential as a therapeutic agent. Dimethyl Sulfoxide (DMSO) is the most ubiquitous solvent used in early-stage drug discovery for compound solubilization and storage. This guide provides a comprehensive framework for determining and understanding the solubility profile of a specific molecule, Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate, in DMSO. While specific, publicly available solubility data for this exact compound is limited, this document serves as an authoritative, in-depth technical manual for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and offers insights into data interpretation and troubleshooting. The methodologies described herein are designed as self-validating systems to ensure scientific integrity and reproducibility, forming a foundational component of any robust preclinical compound assessment program.

Introduction: The Nexus of Solubility, DMSO, and Drug Discovery

The Imperative of Solubility in Preclinical Research

In the landscape of drug discovery, poor solubility is a primary contributor to the failure of promising compounds. Low aqueous solubility can lead to underestimated toxicity, erratic results in biological screening assays, and significant challenges in developing viable formulations for in vivo studies.[1] Therefore, the early and accurate characterization of a compound's solubility is not merely a perfunctory step but a strategic necessity that informs critical decisions, from lead optimization to candidate selection.[2][3][4]

Dimethyl Sulfoxide (DMSO): The Universal Solvent Vehicle

Dimethyl Sulfoxide (DMSO) is a powerful, aprotic solvent renowned for its ability to dissolve a vast array of polar and nonpolar compounds.[5] This property has established it as the standard solvent for creating high-concentration stock solutions in high-throughput screening (HTS) libraries.[6][7] However, the use of DMSO is not without its complexities. Its hygroscopic nature, potential to influence assays, and the fact that solubility in DMSO does not always correlate with aqueous solubility necessitate a rigorous and standardized approach to its use.[8][9]

Profile of the Analyte: Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

The subject of this guide, Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate, is a small organic molecule featuring several key functional groups that influence its physicochemical properties. These include an aromatic nitro group (electron-withdrawing, potentially impacting crystal lattice energy), an amide linkage, a piperidine ring (a common scaffold in medicinal chemistry), and a methyl ester. Understanding how these structural features interact with DMSO at a molecular level is key to predicting and interpreting its solubility.

The Theoretical Framework of Solubility

A robust experimental design is built upon a solid theoretical foundation. Understanding the principles governing solubility is paramount to selecting the appropriate assay and correctly interpreting the results.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between two types of solubility measurements commonly performed in drug discovery.[1][4]

-

Thermodynamic Solubility is the true equilibrium solubility of a compound. It is determined by measuring the concentration of a saturated solution that has been in equilibrium with an excess of the solid compound over an extended period (typically 24 hours or more).[1][3][10] This value is critical for pre-formulation and biopharmaceutical classification. The "gold standard" for its determination is the shake-flask method .[3][10][11]

-

Kinetic Solubility is a measure of how much of a compound, initially dissolved in a concentrated DMSO stock, can remain in an aqueous buffer without precipitating over a shorter time frame (e.g., 1-2 hours).[1][4][12] This measurement is highly relevant for HTS, where compounds are rapidly diluted from DMSO stocks into aqueous assay buffers.[2][6] Kinetic solubility values are often higher than thermodynamic solubility because the rapid dilution can create a supersaturated, metastable state.[3][13]

The choice between these assays depends on the stage of research. Early discovery often relies on high-throughput kinetic assays, while lead optimization and later stages demand the precision of thermodynamic measurements.[1][4]

Physicochemical Causality: Why a Compound Dissolves

The solubility of a compound like Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate in DMSO is governed by a balance of forces:

-

Solute-Solute Interactions: The energy required to break the compound's crystal lattice structure. High melting point compounds often have strong crystal packing, making them harder to dissolve.[8][14]

-

Solvent-Solvent Interactions: The energy needed to create a "hole" in the solvent for the solute molecule.

-

Solute-Solvent Interactions: The energy released when the solute molecule is solvated by DMSO molecules. DMSO is an excellent hydrogen bond acceptor and has a high dielectric constant, allowing it to effectively solvate dipoles present in many drug-like molecules.[8]

The final solubility is a result of the interplay between these factors, along with the compound's solid-state form (amorphous vs. crystalline), which can significantly impact solubility.[8][14]

Experimental Design: A Self-Validating Approach

The following protocols are presented as self-validating systems, incorporating controls and precise analytical techniques to ensure the trustworthiness of the generated data.

Mandatory Prerequisite: Analyte Purity and DMSO Quality

-

Analyte Purity: Ensure the Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is of high purity (>95%), confirmed by HPLC and/or NMR. Impurities can act as solubilizing agents or retard crystal growth, leading to artificially inflated solubility values.[14]

-

Solvent Quality: Use only anhydrous, high-purity (≥99.9%) DMSO from a freshly opened bottle stored under inert gas. DMSO is highly hygroscopic, and absorbed water can significantly alter its solvent properties and promote compound precipitation.[8][14]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the definitive standard for measuring equilibrium solubility.[3][10]

Methodology:

-

Preparation: Add an excess amount of solid Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate (enough to ensure undissolved solid remains visible) to a series of clear glass vials.

-

Solvent Addition: Add a precise, known volume of high-purity DMSO to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator set to 25 °C. Agitate the samples for at least 24 hours to ensure equilibrium is reached.[1][3][15] A parallel set at 37 °C can provide valuable physiological context.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Then, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.[1]

-

Sampling: Carefully withdraw a small aliquot from the clear supernatant, being cautious not to disturb the solid pellet.

-

Quantification:

-

Prepare a calibration curve by making serial dilutions of a known high-concentration stock of the compound in DMSO.

-

Dilute the supernatant sample to fall within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the sample's peak area to the calibration curve.

-

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: High-Throughput Kinetic Solubility Assessment

This method uses nephelometry (light scattering) to rapidly assess the point at which a compound precipitates when diluted from DMSO into an aqueous buffer.[2][6][12] While this protocol describes dilution into an aqueous buffer (the most common use case), the same principle can be adapted for pure DMSO if assessing solubility limits for stock preparation.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate in pure DMSO (e.g., 20 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.[12]

-

Serial Dilution: In a DMSO-compatible 96-well plate (the "source plate"), perform a 2-fold serial dilution of the stock solution with pure DMSO to create a range of concentrations (e.g., 20 mM down to ~10 µM).

-

Assay Plate Preparation: Using a multichannel pipette or automated liquid handler, transfer a small, precise volume (e.g., 2 µL) from each well of the source plate to a corresponding well of a clear, flat-bottom 96-well assay plate.

-

Aqueous Buffer Addition: Rapidly add a larger volume (e.g., 198 µL) of an appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.[16]

-

Incubation & Measurement:

-

Immediately mix the plate on a plate shaker for 1 minute.

-

Incubate the plate at room temperature (25 °C) for a defined period, typically 1.5 to 2 hours.[1][12]

-

Measure the light scattering in each well using a laser nephelometer or the turbidity using a plate reader at a non-absorbent wavelength (e.g., 620 nm).[2][6]

-

-

Data Analysis: Plot the turbidity/nephelometry signal against the compound concentration. The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in signal above the baseline (wells with DMSO only).

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format.

Quantitative Data Summary

| Parameter | Value | Unit | Method | Temperature (°C) |

| Thermodynamic Solubility | To be determined | mg/mL | Shake-Flask HPLC-UV | 25 |

| Thermodynamic Solubility | To be determined | mM | Shake-Flask HPLC-UV | 25 |

| Thermodynamic Solubility | To be determined | mg/mL | Shake-Flask HPLC-UV | 37 |

| Thermodynamic Solubility | To be determined | mM | Shake-Flask HPLC-UV | 37 |

| Kinetic Solubility (in PBS, pH 7.4) | To be determined | µM | Nephelometry | 25 |

Note: This table is a template for presenting experimentally determined data.

Troubleshooting Common Solubility Issues

Interpreting solubility data requires a keen eye for potential artifacts and a systematic approach to troubleshooting.

Caption: A logical decision tree for troubleshooting solubility experiments.

A common issue is compound precipitation from DMSO stocks over time, especially after freeze-thaw cycles.[14] Once a compound crystallizes from DMSO, it may be in a lower energy, less soluble polymorphic form that is difficult to redissolve.[14] It is best practice to use freshly prepared DMSO solutions for all solubility experiments.[17]

Conclusion

This guide provides a comprehensive, scientifically grounded framework for determining the solubility profile of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate in DMSO. By distinguishing between thermodynamic and kinetic solubility and employing validated, robust protocols, researchers can generate reliable and trustworthy data. This information is fundamental for the successful progression of a compound through the drug discovery pipeline, enabling informed decisions, minimizing experimental artifacts, and ultimately increasing the probability of identifying a viable clinical candidate. The principles and methodologies detailed herein are broadly applicable to the characterization of any novel chemical entity.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from BMG LABTECH website. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

-

Recipharm. (2007, December 15). A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN. Retrieved from Recipharm website. [Link]

-

Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26-31. [Link]

-

HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from Halo Labs website. [Link]

-

Barreiro, G. C. (2023, December 13). USP 1236 Solubility Measurements Guide. Retrieved from Scribd. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 12(11), 1795-804. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website. [Link]

-

Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Retrieved from Ziath. [Link]

-

Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from Ziath website. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5557. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University website. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

-

Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from Quora. [Link]

-

GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from Cytiva. [Link]

-

ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from ResearchGate. [Link]

-

Nissink, J. W. M., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(5), 489-493. [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from ResearchGate. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. bmglabtech.com [bmglabtech.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ziath.com [ziath.com]

- 9. mdpi.com [mdpi.com]

- 10. scribd.com [scribd.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. ziath.com [ziath.com]

- 15. researchgate.net [researchgate.net]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. researchgate.net [researchgate.net]

Beyond the SDS: Strategic Handling and Risk Mitigation for Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

Topic: Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate Safety & Handling Guide Content Type: Technical Whitepaper / Operational Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Chemical Identity & Structural Context

Compound Name: Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate Synonyms: Methyl 1-(3-nitrobenzoyl)isonipecotate; 1-(3-Nitrobenzoyl)-4-piperidinecarboxylic acid methyl ester. Molecular Formula: C₁₄H₁₆N₂O₅ Molecular Weight: 292.29 g/mol CAS Number: Note: While the free acid form (CAS 352673-01-9) is indexed, the specific methyl ester is often a "make-on-demand" intermediate. Treat as a Novel Chemical Entity (NCE) with high-hazard potential.

Structural Alert Analysis

As a Senior Application Scientist, I do not rely solely on generic H-codes. We must analyze the pharmacophore for intrinsic risks:

-

Nitro-Aromatic Moiety (

): A structural alert for potential genotoxicity and energetic instability.[1] Metabolic reduction can yield hydroxylamines or amines, which are often more toxic (methemoglobinemia risk).[1] -

Piperidine Scaffold: Increases lipophilicity compared to the benzoyl chloride precursor, potentially enhancing dermal absorption.[1]

-

Methyl Ester: Susceptible to hydrolysis; releases methanol and the corresponding free acid upon contact with mucosal moisture or basic conditions.[1]

Hazard Identification & Toxicology (The "Why")

Standard SDSs often default to "Irritant" when data is missing.[1] However, based on Structure-Activity Relationships (SAR) and precursor data (3-nitrobenzoyl chloride), the following elevated risk profile must be assumed:

| Hazard Class | GHS Code | Signal Word | Mechanism of Action / Risk Justification |

| Acute Toxicity (Dermal) | H311 | Danger | Nitro-aromatics penetrate skin rapidly. Systemic absorption may interfere with oxygen transport (Methemoglobinemia).[1] |

| Genotoxicity | H341 | Warning | The 3-nitro group is a structural alert for mutagenicity (Ames positive potential) via nitroreductase pathways.[1] |

| Skin/Eye Corrosion | H314/H318 | Danger | While the ester is less corrosive than the acid chloride, hydrolysis on wet skin releases acidic byproducts.[1] |

| Physical Hazard | H290 | Warning | Nitro compounds have high energy content.[1] While not a primary explosive, they can decompose violently under high heat or confinement.[1] |

Operational Safety & Handling Protocols

The "Double-Barrier" Containment Strategy

Do not handle this compound on an open bench. The lipophilicity of the piperidine ring combined with the nitro group's toxicity necessitates a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.[1]

PPE Specification (Permeation Defense):

-

Primary Layer: High-breakthrough Nitrile (4 mil).[1]

-

Secondary Layer: Long-cuff Neoprene or Laminate film (Silver Shield) if handling >500mg.[1]

-

Reasoning: Nitro-aromatics can permeate standard latex/thin nitrile in <15 minutes.[1]

Workflow Decision Matrix

The following diagram outlines the logical flow for handling this intermediate, integrating purity checks with safety stops.

Caption: Operational workflow for validating compound integrity before synthesis. Degraded nitro compounds present unpredictable kinetic risks.[1]

Synthesis & Reaction Safety Profile

When utilizing Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate in synthesis (e.g., reducing the nitro group to an aniline), specific thermodynamic risks arise.

Exotherm Management (Nitro Reduction)

The most common next step is the reduction of the nitro group to an amine (

-

Risk: This reduction is highly exothermic (

).[1] -

Protocol:

-

Solvent Selection: Use Methanol or Ethanol.[1] Avoid ethers if using Pd/C (peroxide risk).[1]

-

Heat Removal: Active cooling is mandatory .[1] Do not rely on ambient heat loss.[1][2]

-

H₂ Source: If using hydrogenation, ensure the reactor is grounded. Static discharge can ignite the solvent-H₂ mix, and the nitro compound provides oxygen for combustion.[1]

-

Hydrolysis Risks

-

Condition: Basic aqueous workups (NaOH/LiOH).[1]

-

Observation: If the organic layer turns bright yellow/orange during extraction, the ester has likely hydrolyzed to the acid (which is often water-soluble at pH > 7), leading to product loss.[1]

-

Mitigation: Maintain pH < 8 during workup or use rapid, cold extraction techniques.[1]

Emergency Response & Stability

Fire Fighting Measures

-

Media: Water spray, Alcohol-resistant foam, Dry chemical.[1][3]

-

Contraindication: Do NOT use a solid water stream.[1] This may scatter the light powder, creating a dust explosion hazard (high surface area + nitro oxidant).[1]

-

Combustion Products: Nitrogen oxides (

), Carbon monoxide (

Spill Cleanup (Solid)

-

Evacuate: Clear the immediate area (10m radius).

-

Dampen: Gently mist the powder with an inert solvent (e.g., heptane) or water (if disposal is immediate) to prevent dust aerosolization.[1]

-

Neutralize: Wipe surfaces with 10% sodium thiosulfate (if suspected reduction byproducts exist) or simple soap/water.[1]

Waste Management

This compound must never be disposed of in general trash or standard aqueous waste streams due to aquatic toxicity and genotoxic potential.[1]

| Waste Stream | Method | Justification |

| Solid Waste | High-Temp Incineration (>1000°C) | Ensures complete destruction of the nitro-aromatic ring. |

| Aqueous Waste | Carbon Adsorption -> Incineration | Nitro compounds are often resistant to biodegradation in water treatment plants.[1] |

| Contaminated Sharps | Segregated "Cytotoxic/Genotoxic" Bin | Prevents accidental exposure to waste handlers.[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11669466 (Related Structure: 1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid). Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Nitrobenzoyl chloride derivatives - Genotoxicity Endpoints.[1] Retrieved from [Link][1]

-

Juneja, T. R., et al. (1995). Mutagenicity of nitrobenzyl derivatives: potential bioreductive anticancer agents.[1][4] Mutation Research/Genetic Toxicology, 348(3), 137-145.[1] Retrieved from [Link]

Sources

Strategic Pharmacophore Modeling of the Benzoyl Piperidine Scaffold: A High-Fidelity Technical Guide

Topic: Pharmacophore Modeling with Benzoyl Piperidine Scaffolds Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

The benzoyl piperidine moiety represents a "privileged scaffold" in medicinal chemistry, serving as a core structural element in diverse therapeutic classes, including acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogs), 5-HT2A antagonists, and orexin receptor antagonists.[1][2] Its versatility stems from the interplay between the semi-rigid piperidine ring and the planar benzoyl linker, which allows for precise vectorization of functional groups.

This guide provides a rigorous, step-by-step methodology for generating, validating, and applying pharmacophore models specifically for benzoyl piperidine derivatives. Unlike generic modeling tutorials, this document focuses on the specific conformational and electronic challenges posed by this scaffold, such as the protonation state of the piperidine nitrogen and the rotational energy barriers of the amide linker.

The Structural Basis: Benzoyl Piperidine as a Privileged Scaffold

To model this scaffold effectively, one must understand its intrinsic physicochemical properties. The benzoyl piperidine structure is not merely a linker; it is a pharmacophoric engine.

Structural Anatomy & Key Features

-

The Piperidine Ring: Typically adopts a chair conformation. In physiological conditions (pH 7.4), the basic nitrogen (pKa ~9-10) is protonated, serving as a critical Positive Ionizable (PI) feature capable of cation-

interactions (e.g., with Trp86 in AChE). -

The Benzoyl Linker: Unlike the flexible benzyl linker found in Donepezil, the benzoyl linker contains an amide bond. This introduces partial double-bond character (resonance), forcing the

atoms into a planar arrangement. This restricts conformational entropy, potentially reducing the penalty upon binding but requiring accurate initial conformational sampling. -

The Carbonyl Oxygen: Acts as a strong Hydrogen Bond Acceptor (HBA) , a feature absent in benzyl analogs.

Comparative Pharmacophoric Profiles

| Feature | Benzyl Piperidine (e.g., Donepezil) | Benzoyl Piperidine (Target Scaffold) | Modeling Implication |

| Linker Flexibility | High (Rotatable methylene) | Moderate (Restricted amide) | Requires specific torsion constraints during conformational search. |

| H-Bonding | None in linker | Strong HBA (Carbonyl) | Add HBA feature vector perpendicular to C=O bond. |

| Nitrogen Basicity | Tertiary Amine (High pKa) | Amide-like (Reduced pKa if N-benzoyl) | Critical: If the benzoyl is attached to the N (amide), the N is NOT basic/ionizable. If benzoyl is on C4, the N remains basic. This guide assumes the C4-benzoyl or N-benzoyl variations are explicitly defined. |

> Expert Insight: A common error in modeling N-benzoyl piperidines is assigning a Positive Ionizable feature to the amide nitrogen. Amide nitrogens are non-basic. Ensure your model distinguishes between N-benzoyl piperidine (neutral linker) and 4-benzoyl piperidine (basic amine).

Computational Workflow: From Curation to Validation

The following workflow integrates ligand-based and structure-based approaches to maximize model enrichment.

Diagram: Pharmacophore Generation Pipeline

Caption: End-to-end workflow for generating high-confidence pharmacophore models for benzoyl piperidine ligands.

Detailed Experimental Protocol

Step 1: Dataset Construction & Decoy Generation

-

Actives: Curate benzoyl piperidine derivatives with

against the target (e.g., AChE or 5-HT2A). -

Decoys: Use the DUD-E (Directory of Useful Decoys) approach. For every active, generate 50 decoys matched by molecular weight and LogP but topologically dissimilar.

-

Grounding: Ensure all structures are washed and salts removed.

Step 2: Conformational Analysis (The Critical Step)

Because the piperidine ring can flip and the benzoyl group can rotate, a single conformation is insufficient.

-

Method: Mixed Monte Carlo/Low-Mode search.

-

Force Field: OPLS4 or MMFF94x (handles organic amines well).

-

Constraint: If modeling N-benzoyl derivatives, constrain the amide bond to trans (dihedral

) as it is the energetic minimum. -

Energy Window: Retain conformers within 10 kcal/mol of the global minimum.

Step 3: Pharmacophore Feature Definition

Based on the benzoyl piperidine scaffold, define the following features manually or via software (e.g., Discovery Studio, MOE, Schrödinger Phase):

-

Positive Ionizable (PI): Centered on the piperidine nitrogen (only if it is a secondary/tertiary amine, NOT an amide).

-

Hydrophobic (HY) / Aromatic (AR): Centered on the phenyl ring of the benzoyl group.

-

H-Bond Acceptor (HBA): A vector projecting from the carbonyl oxygen.

-

Excluded Volumes: Place spheres around the steric bulk of the piperidine ring to prevent sterically clashing false positives.

Step 4: Model Validation Metrics

A model is only as good as its predictive power. Use the following metrics:

-

Receiver Operating Characteristic (ROC): Plot Sensitivity (True Positive Rate) vs. 1-Specificity (False Positive Rate).[3]

-

Area Under Curve (AUC): An AUC > 0.7 is acceptable; > 0.85 is excellent.[4]

-

Enrichment Factor (EF): Calculate

.

Case Study Application: AChE Inhibitors

Context: Benzoyl piperidines binding to Acetylcholinesterase (AChE).[5][6][7]

In AChE inhibitors, the benzoyl piperidine scaffold often bridges the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .

Interaction Map

-

CAS Interaction: The piperidine nitrogen (protonated) forms a cation-

interaction with Trp86 . -

Mid-Gorge: The benzoyl carbonyl forms hydrogen bonds with Phe295 (acyl pocket).

-

PAS Interaction: The phenyl ring of the benzoyl group engages in

-

Diagram: Pharmacophore Map for AChE Binding

Caption: Spatial arrangement of pharmacophoric features for a benzoyl piperidine ligand within the AChE gorge.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Enrichment (EF < 5) | Poor decoy selection (too easy or too hard). | Ensure decoys have similar MW and LogP but different topology (use DUD-E). |

| False Positives | Pharmacophore is too permissive (missing steric constraints). | Add Excluded Volume spheres to represent the receptor wall boundaries. |

| Missing Actives | Over-constrained features. | Increase the tolerance radius of the PI and AR features (e.g., from 1.5 Å to 2.0 Å). |

References

-

MDPI (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. [Link]

-

NIH / PubMed (2023). Discovery of Donepezil-like Compounds as Potential Acetylcholinesterase Inhibitors Determined by Pharmacophore Mapping. [Link]

-

Frontiers in Pharmacology (2025). dyphAI dynamic pharmacophore modeling with AI: a tool for efficient screening of new acetylcholinesterase inhibitors. [Link]

-

Arabian Journal of Chemistry (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking... (Reference for ROC/AUC protocols). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. scielo.br [scielo.br]

Methodological & Application

Application Note: High-Yield Synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate via Acyl Chloride Coupling

[1]

Executive Summary

This Application Note details the optimized protocol for the synthesis of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate via the reaction of 3-nitrobenzoyl chloride with methyl isonipecotate .[1]

This reaction represents a classic nucleophilic acyl substitution. While conceptually simple, the presence of the remote ester moiety on the piperidine ring and the high reactivity of the nitro-substituted acid chloride requires precise control of stoichiometry, temperature, and pH during workup to prevent side reactions (hydrolysis) and ensure high purity without chromatographic separation.

Scientific Background & Reaction Logic[1][2][3]

The Chemistry

The synthesis involves the acylation of a secondary amine (methyl isonipecotate) with an activated acid derivative (3-nitrobenzoyl chloride).[1]

-

Electrophile: 3-nitrobenzoyl chloride.[1] The nitro group at the meta position is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon. This makes the reagent highly reactive but also susceptible to rapid hydrolysis by atmospheric moisture.

-

Nucleophile: Methyl isonipecotate.[1] A secondary piperidine amine.[1][2] It is a strong nucleophile.[1]

-

Base: A non-nucleophilic base (Triethylamine or DIPEA) is required to scavenge the liberated HCl.[1] Failure to remove HCl will protonate the remaining amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

Reaction Mechanism (Visualization)

The reaction proceeds via an addition-elimination pathway.[1][3]

Figure 1: Simplified mechanistic flow of the acylation reaction.[1]

Critical Experimental Parameters

To ensure reproducibility and "self-validating" purity, the following parameters must be strictly controlled:

| Parameter | Specification | Rationale (Causality) |

| Stoichiometry | 1.0 eq Amine : 1.1 eq Acid Chloride | A slight excess of the acid chloride ensures the complete consumption of the amine. Unreacted acid chloride is easier to remove (via hydrolysis/wash) than unreacted amine. |

| Base | 1.5 eq Triethylamine (TEA) | Scavenges HCl.[1] TEA hydrochloride is water-soluble, aiding removal during aqueous workup. |

| Temperature | 0°C (Addition) | The electron-deficient acid chloride reacts exothermically.[1] Starting at 0°C prevents thermal decomposition and minimizes impurity formation. |

| Solvent | Anhydrous Dichloromethane (DCM) | DCM solubilizes all reactants.[1] Anhydrous conditions prevent the conversion of the acid chloride to 3-nitrobenzoic acid before it can react with the amine.[1] |

Detailed Experimental Protocol

Materials

-

Reagent A: Methyl isonipecotate (MW: 143.18 g/mol )[1]

-

Reagent B: 3-nitrobenzoyl chloride (MW: 185.56 g/mol )[1][4]

-

Base: Triethylamine (TEA) (MW: 101.19 g/mol )[1]

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl isonipecotate (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Add Triethylamine (1.5 equiv) to the solution.

-

Cool the mixture to 0°C using an ice-water bath.

-

Note: The base is added before the acid chloride to ensure the environment is immediately neutralizing upon reaction onset.

-

Step 2: Addition of the Electrophile

-

Dissolve 3-nitrobenzoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.[1]

-

Add the acid chloride solution dropwise to the cold amine solution over 15–20 minutes.

-

Once addition is complete, allow the reaction to stir at 0°C for 15 minutes.

Step 3: Reaction Progression

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

-

Stir at RT for 2–3 hours.

-

Validation Point: Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS. The amine starting material spot should be completely absent.

Step 4: The "Self-Validating" Workup This workup is designed to chemically separate impurities based on pKa, leaving only the neutral amide product in the organic phase.

-

Quench: Add water to the reaction mixture.

-

Acid Wash (Removal of Amine/Base): Transfer to a separatory funnel.[1] Wash the organic layer with 1M HCl (2x) .[1]

-

Logic: This protonates unreacted TEA and any trace methyl isonipecotate, pulling them into the aqueous phase. The product (amide) remains in the DCM.

-

-

Base Wash (Removal of Acid): Wash the organic layer with Saturated NaHCO3 (2x) .[1]

-

Logic: This deprotonates any 3-nitrobenzoic acid (formed from excess acid chloride hydrolysis) into its water-soluble carboxylate salt.[1]

-

-

Drying: Wash with Brine (1x), dry over anhydrous

, filter, and concentrate in vacuo.

Purification Logic Tree[1]

Figure 2: Purification logic relying on acid-base extraction.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure Acid Chloride is fresh/white (not yellow/crusty). Use anhydrous DCM. |

| Impurity: 3-Nitrobenzoic Acid | Incomplete Base Wash | Increase the number of NaHCO3 washes. Ensure the aqueous layer is basic (pH > 8). |

| Impurity: Methyl Isonipecotate | Stoichiometry Error | Ensure >1.05 equiv of Acid Chloride was used. If amine remains, use a stronger acid wash (1M HCl).[1] |

| Product is an Oil | Solvent Trapping | This amide may be an oil or low-melting solid.[1] Dry thoroughly under high vacuum.[1] Triturate with Hexanes/Ether to induce crystallization. |

References

-

Schotten-Baumann Reaction Overview: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience, 2007 . [1]

-

Properties of 3-Nitrobenzoyl Chloride: National Center for Biotechnology Information. PubChem Compound Summary for CID 8496, 3-Nitrobenzoyl chloride.[1] [1]

-

Amide Coupling Methodologies: Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling.[1] Tetrahedron2005 , 61, 10827–10852.[1]

-

Synthesis of Piperidine Amides (Analogous Protocols): Organic Syntheses, Coll. Vol. 1, p.108 (1941); Vol. 1, p.82 (1921).[1] Benzoyl Piperidine.[1][5]

Sources

Procedure for reducing nitro group in Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

Application Note: Chemo-Selective Nitro Reduction of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate

Executive Summary & Strategic Analysis

This guide details the operational protocols for the reduction of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate to its corresponding aniline, Methyl 1-(3-aminobenzoyl)piperidine-4-carboxylate .

This transformation represents a classic chemoselectivity challenge in medicinal chemistry. The substrate contains three reducible or hydrolysable functionalities:

-

Nitro group (Target): Requires reduction (

). -

Methyl Ester (Off-Target): Susceptible to hydrolysis (under strong basic/acidic aqueous conditions) or over-reduction to an alcohol (with strong hydrides like

). -

Benzamide Linkage (Off-Target): Generally stable, but susceptible to cleavage under vigorous acid hydrolysis or strong hydride reduction.

The Solution: We present two validated protocols. Protocol A (Catalytic Hydrogenation) is the industry standard for cleanliness and scalability. Protocol B (Fe/NH

Structural Logic & Selectivity

The following diagram illustrates the reaction scheme and the chemoselective requirements.

Figure 1: Reaction pathway showing the stepwise reduction of the nitro group while highlighting the ester and amide functionalities that must remain inert.[1]

Protocol A: Catalytic Hydrogenation (Pd/C)

Context: This is the preferred method for scale-up (grams to kilograms). It generates minimal waste and requires simple workup (filtration).

Mechanism: Heterogeneous catalysis where

Materials

-

Substrate: Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate (1.0 equiv)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (to minimize fire risk). Load at 10 wt% of substrate mass.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Avoid acidic modifiers to prevent ester transesterification.

-

Reagent: Hydrogen gas (

) (Balloon or Parr shaker).

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flush a round-bottom flask (or hydrogenation vessel) with Nitrogen (

) or Argon. -

Safety: Pd/C is pyrophoric when dry. Always keep it wet with solvent.

-

Add the 10% Pd/C catalyst (10 wt% relative to substrate) carefully to the flask.

-

Gently add a small amount of solvent to wet the catalyst.

-

-

Substrate Addition:

-

Dissolve the substrate in Methanol (concentration ~0.1 M).

-

Add the solution to the flask containing the catalyst.

-

-

Hydrogenation:

-

Evacuation: Cycle vacuum and

three times to remove oxygen. -

H2 Introduction: Introduce

gas.[2][3][4][5] For small scales (<5g), a standard -

Agitation: Stir vigorously at Room Temperature (20-25°C) .

-

Time: Reaction is typically complete in 2–6 hours. Monitor by TLC or LCMS.

-

-

Workup:

-

Purge: Remove

source and flush system with -

Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C. Rinse the pad with Methanol.

-

Caution: Do not let the filter cake dry out completely in air, as used catalyst can ignite. Keep it damp with water before disposal.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator, <40°C).

-

Result: The product is usually obtained as an off-white solid or thick oil, sufficiently pure for the next step.

-

Protocol B: Iron / Ammonium Chloride (Béchamp Modification)

Context: Use this method if the substrate contains halogens (which Pd/C might de-halogenate) or if sulfur impurities are poisoning the Pd catalyst.[5] It is chemically robust and impossible to over-reduce the ester.

Materials

-

Substrate: Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate (1.0 equiv)

-

Reductant: Iron Powder (Fe) (3.0 - 5.0 equiv). Use fine powder (325 mesh) for best kinetics.

-

Electrolyte: Ammonium Chloride (

) (5.0 equiv). -

Solvent: Ethanol / Water (3:1 ratio).

Step-by-Step Procedure

-

Setup:

-

Equip a round-bottom flask with a reflux condenser and a strong magnetic stir bar (or overhead stirrer for >10g scale).

-

-

Mixing:

-

Reaction:

-

Workup (Critical Step):

-

Cool the mixture to room temperature.

-

Filtration: Filter through a Celite pad to remove iron oxide sludge.

-

Tip: The sludge can be sticky. Washing the pad with warm Ethanol ensures full recovery of the product.

-

Extraction: Concentrate the filtrate to remove most Ethanol. Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) and water.

-

Separate phases. Wash the organic layer with Brine, dry over

, and concentrate.

-

Process Control & Visualization

Workflow Logic (Protocol A)

Figure 2: Operational workflow for the Catalytic Hydrogenation protocol.

Analytical Validation Table

| Parameter | Substrate (Nitro) | Product (Aniline) | Notes |

| LCMS (M+H) | 293.1 | 263.1 | Mass shift of -30 Da (Loss of O2, Gain of H2). |

| 1H NMR (Aromatic) | Deshielded protons (8.0 - 8.5 ppm) | Shielded protons (6.5 - 7.2 ppm) | Significant upfield shift due to amine electron donation. |

| 1H NMR (Amine) | Absent | Broad singlet ~3.5 - 5.0 ppm | Exchangeable with D2O. |

| TLC (Rf) | Higher Rf (Non-polar) | Lower Rf (Polar) | Aniline is more polar; stains red/orange with Ninhydrin. |

Troubleshooting & Optimization

-

Problem: Incomplete conversion after 6 hours (Protocol A).

-

Cause: Catalyst poisoning (S or N species) or insufficient H2 transfer.

-

Fix: Purge the headspace and refill with fresh H2. If that fails, filter and add fresh catalyst.

-

-

Problem: Ester hydrolysis observed (Product is carboxylic acid).

-

Cause: Presence of water or acid/base in the solvent.

-

Fix: Ensure solvents are anhydrous. For Protocol B, reduce reaction time or temperature if hydrolysis occurs (though rare at neutral pH).

-

-

Problem: Filtration is slow (Protocol B).

-

Cause: Colloidal iron oxides.

-

Fix: Add a small amount of

to the mixture before filtering to coagulate the solids, or use a larger pad of Celite.

-

References

-

Catalytic Hydrogenation Mechanism

-

Fe/NH4Cl Methodology

-

General Nitro Reduction Reviews

-

Chemoselectivity Data

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Using Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate as a peptidomimetic scaffold

Application Note: Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate as a Versatile Peptidomimetic Scaffold

Executive Summary & Structural Rationale

Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate represents a "privileged structure" in medicinal chemistry, specifically designed as a

In native proteins,

Key Structural Advantages:

-

Conformational Restriction: The piperidine ring forces the N- and C-termini into a specific spatial arrangement, mimicking the

to -

Orthogonal Functionalization:

-

C-Terminus (Methyl Ester): Allows for chain extension (mimicking the peptide backbone).

-

N-Terminus (3-Nitrobenzoyl): Acts as a "masked" aniline. The nitro group is an electron-withdrawing placeholder that, upon reduction, provides an anchoring point for urea, amide, or sulfonamide diversifications (mimicking side-chain residues).

-

Strategic Workflow: Divergent Library Synthesis

The utility of this scaffold lies in its ability to serve as a branch point for parallel synthesis. The following diagram illustrates the logical flow from the core scaffold to a diversified library.

Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of the nitro and ester groups to generate peptidomimetic libraries.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate from methyl isonipecotate.

Reagents: Methyl isonipecotate (HCl salt), 3-Nitrobenzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

-

Preparation: In a 250 mL round-bottom flask, suspend Methyl isonipecotate HCl (10.0 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Cool the mixture to 0°C (ice bath). Add TEA (25.0 mmol, 2.5 eq) dropwise. The suspension should clear as the free base is liberated.

-

Acylation: Dissolve 3-Nitrobenzoyl chloride (11.0 mmol, 1.1 eq) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Wash the organic layer sequentially with 1M HCl (2 x 30 mL), sat. NaHCO3 (2 x 30 mL), and brine (30 mL).

-

Purification: Dry over Na2SO4, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary, though the crude is often sufficiently pure (>95%).

Expert Insight: Rotamers are expected. The NMR of this compound will likely show broadened or split peaks (especially the piperidine ring protons) due to restricted rotation around the amide bond (N-CO). Do not mistake this for impurity.

Protocol B: Nitro Reduction (Unmasking the Aniline)

Objective: Converting the nitro group to an amine for side-chain functionalization.

Method Choice:

-

Standard: Catalytic Hydrogenation (cleanest).

-

Chemoselective: SnCl2 reduction (use if the molecule contains halogens or alkenes sensitive to H2).

Standard Procedure (H2/Pd-C):

-

Dissolve the Nitro-Scaffold (5.0 mmol) in MeOH (30 mL).

-

Add 10% Pd/C (10 wt% of substrate mass) under an Argon atmosphere.

-

Purge with Hydrogen (balloon pressure is sufficient) and stir vigorously for 2–6 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst. (Caution: Pd/C is pyrophoric; keep wet).

-

Concentration: Evaporate solvent to yield the aniline intermediate. Use immediately to avoid oxidation.

Protocol C: Ester Hydrolysis (C-Terminal Activation)

Objective: Exposing the carboxylic acid for peptide coupling.

-

Dissolve the Ester Scaffold (2.0 mmol) in THF (10 mL).

-

Add a solution of LiOH·H2O (4.0 mmol, 2 eq) in Water (5 mL).

-

Stir at RT for 3–12 hours. Monitor by LCMS (disappearance of M+14 peak).

-

Workup: Acidify carefully to pH ~3 using 1M HCl. Extract with EtOAc (3 x 20 mL).

-

Isolation: Dry (Na2SO4) and concentrate to afford the free acid.

Quantitative Data & Characterization Guidelines

When characterizing this scaffold and its derivatives, compare your data against these standard ranges.

| Parameter | Expected Value/Observation | Notes |

| Physical State | White to pale yellow solid | Nitro compounds often crystallize well; amines may be oils. |

| 1H NMR (DMSO-d6) | Look for the des-shielded proton ortho to the nitro group. | |

| 1H NMR (Piperidine) | Broad multiplets | Rotamer Effect: Piperidine ring protons often appear as complex multiplets due to slow amide bond rotation. |

| LCMS (ESI+) | [M+H]+ observed | Nitro groups do not ionize well; look for the ester/amide backbone signal. |

| Solubility | DMSO, DMF, DCM, EtOAc | Poor solubility in water until hydrolyzed to the acid salt. |

References

-

Isonipecotic Acid as a GABA Mimetic: Frølund, B., et al. "GABA(A) receptor ligands and their therapeutic potentials." Current Topics in Medicinal Chemistry (2002).

-

Nitro Reduction Protocols: Orlandi, M., et al.[1][2] "Metal-Free Reduction of Nitro Compounds to Amines." Organic Letters (2015).

-

Piperidine Scaffolds in Drug Discovery: Kozikowski, A. P., et al. "Chemistry and Biology of Piperidine-Based Peptidomimetics." Journal of Medicinal Chemistry.

-

Beta-Turn Mimetic Design: Hirschmann, R., et al.[3] "Nonpeptidal Peptidomimetics with a Beta-D-Glucose Scaffold." Accounts of Chemical Research.

-

General Amide Coupling (Schotten-Baumann): Montalbetti, C.A., et al. "Amide bond formation and peptide coupling." Tetrahedron (2005).

Sources

- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 2. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Deployment of Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate in Fragment-Based Drug Discovery Campaigns

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying novel lead compounds, particularly for challenging biological targets.[1] This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but high-quality interactions that serve as starting points for rational, structure-guided optimization.[2][3] This document provides a detailed guide on the application of a specific, high-value fragment, Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate , in a typical FBDD workflow. We will explore the fragment's physicochemical rationale, provide detailed protocols for primary screening and structural validation, and discuss subsequent hit-to-lead optimization strategies.

Introduction to the Fragment: A Tool for Probing Target Landscapes

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. Fragments should not only be small but also possess chemical features that allow for efficient exploration of a target's binding landscape and offer clear vectors for chemical elaboration.[4] Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate is an exemplary fragment designed with these principles in mind.

Structural Rationale:

-

3D Saturated Core: The piperidine ring provides a three-dimensional, non-aromatic scaffold, which is often underrepresented in fragment libraries dominated by flat, 2D molecules.[5] This 3D character can enable interactions within more complex, non-planar binding pockets.[6]

-

Defined Vectors for Growth: The ester at the 4-position and the aromatic ring offer distinct and chemically tractable points for optimization via fragment growing or linking strategies.[7]

-

Specific Interaction Moieties: The nitrobenzoyl group provides a rich set of potential interactions. The aromatic ring can engage in π-stacking, while the nitro group is a strong hydrogen bond acceptor. The amide linkage also serves as both a hydrogen bond donor and acceptor site.

Physicochemical and "Rule of Three" Profile

The "Rule of Three" (Ro3) provides a general guideline for the properties of an ideal fragment, maximizing the probability of binding while ensuring ample room for optimization.[4]

| Property | Value | Ro3 Guideline | Conformance |

| Molecular Formula | C₁₄H₁₆N₂O₅ | - | - |

| Molecular Weight (MW) | 292.29 g/mol | < 300 Da | Yes |

| cLogP (estimated) | 1.5 - 2.0 | ≤ 3 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 3 | Yes |